(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide
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Overview
Description
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a cyano group, and a furan moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The cyano group and thiazolidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, toluene, ethylbenzene, xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide is unique due to its combination of a thiazolidine ring, cyano group, and furan moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c1-16-4-2-5-17(12-16)13-22-24(31)29(19-9-7-18(26)8-10-19)25(33-22)21(14-27)23(30)28-15-20-6-3-11-32-20/h2-12,22H,13,15H2,1H3,(H,28,30)/b25-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDUNGJDPVDJC-DAFNUICNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CO3)S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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